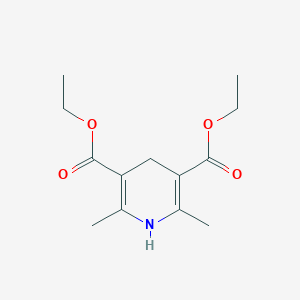

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

準備方法

合成経路と反応条件

ジルドインは、酢酸エチルとホルムアルデヒドを酢酸アンモニウムの存在下で反応させることにより合成できます。反応は通常、エタノール溶液中で約1時間還流条件下で行われます。 生成物は冷却して結晶を析出させ、ろ過してエタノールで洗浄すると、淡黄色の粉末が得られます .

工業生産方法

工業的な設定では、ジルドインの生産は同様の合成経路に従いますが、より大規模で行われます。反応条件は、製品の高収率と純度を確保するために最適化されています。 連続フローリアクターと自動化システムを使用することで、反応条件と製品品質の一貫性を維持できます .

化学反応の分析

反応の種類

ジルドインは、次のようなさまざまな化学反応を起こします。

酸化: ジルドインは酸化されてピリジン誘導体を生成できます。

還元: ジルドインは還元されてテトラヒドロピリジン誘導体を生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ピリジン誘導体。

還元: テトラヒドロピリジン誘導体。

置換: さまざまなエステルおよびアミド誘導体.

科学研究の応用

ジルドインは、科学研究で幅広い用途があります。

科学的研究の応用

Diludine has a wide range of applications in scientific research:

作用機序

ジルドインは、主に抗酸化特性を通じて効果を発揮します。ジルドインは脂質の過酸化を阻害することで、細胞膜を酸化損傷から保護します。ジルドインはまた、スーパーオキシドジスムターゼやカタラーゼなどの酸化ストレス応答に関与するさまざまな酵素の活性を調節します。 さらに、ジルドインは、甲状腺ホルモンや生殖ホルモンを含む特定のホルモンのレベルに影響を与え、家畜の成長促進効果や繁殖性能を高める効果に貢献しています .

類似化合物の比較

類似化合物

ニフェジピン: 高血圧や狭心症の治療にカルシウムチャネル遮断薬として使用される別のジヒドロピリジン誘導体。

アムロジピン: 高血圧や冠動脈疾患の治療にカルシウムチャネル遮断薬として使用されるジヒドロピリジン。

ジルドインの独自性

ジルドインは、その多機能性によりユニークです。他のジヒドロピリジン誘導体が主にカルシウムチャネル遮断薬として使用されているのに対し、ジルドインは強力な抗酸化特性を持ち、畜産の飼料添加物として広く使用されています。 ジルドインは、家畜の成長を促進し、飼料効率を向上させ、繁殖性能を高める能力により、他の類似化合物とは異なります .

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.

Amlodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.

Nicardipine: A dihydropyridine calcium channel blocker used for the treatment of high blood pressure and angina.

Uniqueness of Diludine

Diludine is unique due to its multifunctional properties. Unlike other dihydropyridine derivatives primarily used as calcium channel blockers, Diludine has significant antioxidant properties and is widely used in animal husbandry as a feed additive. Its ability to enhance growth, improve feed efficiency, and boost reproductive performance in livestock sets it apart from other similar compounds .

生物活性

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a compound with significant biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 1149-23-1

- Purity : >95% (HPLC) .

This compound exhibits several biological activities:

- Antioxidant Properties : The compound acts as a reducing agent and has been shown to scavenge free radicals effectively. This property is critical in preventing oxidative stress in biological systems.

- Cytochrome P450 Modulation : Recent studies indicate that this compound can mimic the activity of cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has demonstrated CYP3A4-like activities that may influence drug-drug interactions .

- Antibacterial Activity : Research has highlighted its potential antibacterial effects against various bacterial strains by inhibiting biofilm formation and swarming motility. For instance, it was noted that while some derivatives of the compound enhanced biofilm formation in Bacillus atropheaus, others effectively suppressed it .

Case Studies

- Drug Metabolism : A study showcased the use of this compound as a model for evaluating drug metabolism processes similar to those mediated by cytochrome P450. The findings suggested its utility in predicting drug interactions and metabolic pathways .

- Biofilm Formation : In another investigation focused on Bacillus atropheaus, the compound's structural variations were analyzed for their impact on biofilm formation. Certain analogs demonstrated significant antibiofilm activity at concentrations of 10–50 μM .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | CYP450 Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Yes (CYP3A4-like) | Moderate |

| Other Hantzsch Esters | Variable | Some | Low to Moderate |

特性

IUPAC Name |

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of diludine?

A1: Diludine has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol [].

Q2: What spectroscopic data is available for diludine?

A2: Spectroscopic characterization of diludine includes:

- 1H NMR (1:1 DMSO/CDCl3, 400 MHz): δ 7.99 (s, 1H), 4.04 (q, J = 6.8 Hz, 4H), 3.09 (s, 2H), 2.09 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H) [].

- 13C NMR (CHCl3, 100 MHz): δ 168.3, 145.1, 99.7, 59.9, 25.0, 19.3, 14.7 [].

- FTIR (cm−1) (neat): 3346, 3108, 2953, 2924, 2854, 1697, 1646, 1506 [].

Q3: What is known about the stability of diludine?

A3: Diludine can be included in β-cyclodextrin to form inclusion complexes. This method not only increases the compound's solubility in water by 4.6 times but also enhances its stability to light by 4 times [].

Q4: How does diludine impact growth performance in animals?

A4: Studies show that diludine supplementation in animal diets can improve growth performance in various species:

- Rainbow trout: Dietary diludine (1 g/kg) improved growth and feed utilization in juveniles, potentially by influencing muscle fiber characteristics [].

- Broiler chickens: Diludine (50 and 100 mg/kg) in the diet enhanced average daily gain and feed intake, indicating improved growth performance [].

- Mice: Diludine supplementation (100-200 mg/kg) significantly increased body weight gain compared to control groups [].

Q5: What are the reported antioxidant effects of diludine?

A5: Research suggests that diludine possesses antioxidant properties:

- Rainbow trout: Diludine (0.2-1 g/kg) in the diet increased liver antioxidant enzyme activities (SOD, CAT, GR, G6PD, GST) and reduced lipid peroxidation (MDA levels) [].

- Carp: Diludine (1000 mg/kg) in the diet significantly improved reproductive parameters, including increased egg and milt production, and decreased oxidative stress markers (SOD activity and MDA content) in the ovary, liver, and muscle [].

- Monopterus albus: Dietary diludine (0.15 mg/kg) improved reproductive parameters, egg quality, hatching rate, and exhibited antioxidant effects by reducing SOD activity and MDA content in the ovary, liver, and muscle [].

- Transition cows: Diludine (5 g/day) improved antioxidant status by reducing SOD levels and increasing MDA and TAOC levels, potentially contributing to improved animal health and milk production [].

Q6: Are there any analytical methods available for diludine quantification?

A6: High-performance liquid chromatography (HPLC) has been employed for the determination of diludine in solid feed []. Additionally, a method combining enhanced matrix removal-lipid clean-up with ultra-performance liquid chromatography-tandem mass spectrometry (EMR-LC-UPLC-MS/MS) using isotopic internal standard correction has been developed for quantifying diludine residues in animal-derived matrices [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。